Sobrerol

Vue d'ensemble

Description

Le sobrérol est un composé monoterpénique connu pour ses propriétés mucolytiques, ce qui signifie qu’il contribue à décomposer le mucus, le rendant plus facile à expulser des voies respiratoires. Il a été découvert par Ascanio Sobrero comme un produit d’oxydation des terpènes . Le sobrérol est utilisé depuis plus de 50 ans dans diverses formulations pour traiter les affections respiratoires caractérisées par une production excessive de mucus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sobrérol peut être synthétisé par l’oxydation de terpènes, en particulier le pinène. Le procédé implique l’hydratation de l’oxyde d’α-pinène en présence de dioxyde de carbone . Cette réaction produit du sobrérol ainsi que d’autres isomères possibles tels que la carvone .

Méthodes de production industrielle : Dans les milieux industriels, le sobrérol est produit par oxydation du pinène, qui est dérivé de l’huile de térébenthine. La réaction est généralement réalisée dans des conditions contrôlées pour garantir la formation sélective du sobrérol .

Analyse Des Réactions Chimiques

Hydrolysis and Racemization

At elevated temperatures (above 60 °C), sobrerol begins to racemize, producing a mixture of its enantiomers:

-

Reaction Observations :

-

Hydrolysis of the epoxide leads to the formation of this compound, but at higher temperatures, it undergoes racemization due to the stability of the allylic alcohol group compared to the epoxide.

-

-

Mechanism :

Catalytic Reactions

Recent studies have explored catalytic methods for synthesizing this compound through tandem reactions involving epoxidation and hydration:

-

Catalysts Used :

-

Selectivity :

Reaction Pathways

| Step | Description |

|---|---|

| Epoxidation | Formation of epoxy intermediate from α-pinene using peracetic acid or similar oxidants. |

| Isomerization | Conversion of epoxy intermediate to this compound through acid-catalyzed ring opening. |

| Hydration | Addition of water leading to the formation of this compound from the carbocation intermediate formed. |

Applications De Recherche Scientifique

Management of Acute Respiratory Infections (ARIs)

Sobrerol is particularly effective in managing acute upper respiratory infections (AURI). A retrospective study involving ten primary care physicians assessed the efficacy of this compound in different administration methods (oral, nebulized, and combined) among patients with AURIs. The findings indicated that patients receiving combined therapy reported significantly reduced symptoms, such as cough and nasal congestion, compared to those receiving standard treatments alone .

Key Findings:

- Combined Therapy: Patients using both oral and nebulized this compound experienced a more rapid resolution of symptoms at day 7 (OR 4.47 for cough and OR 3.16 for nasal symptoms) compared to other treatment modalities .

- Safety Profile: The study noted that this compound has been prescribed safely for extended periods without severe adverse reactions, although recent guidelines recommend limiting treatment duration to three days due to potential neurological side effects in select patients .

Chronic Respiratory Conditions

This compound has also shown promise in managing chronic respiratory conditions characterized by mucus hypersecretion. Literature reviews indicate that this compound can improve mucociliary clearance and reduce mucus viscosity, which are critical factors in alleviating symptoms associated with chronic respiratory tract infections (RTIs) .

Clinical Studies:

A summary of notable studies is presented in the table below:

| Authors (Year) | Study Design | Disease Type | Patient Age Range | Primary Outcomes | Treatment Details | Results |

|---|---|---|---|---|---|---|

| Milvio et al. (1981) | RCT | Acute and chronic infections | 12–74 years | Lung function improvement | Oral this compound (260 mg) + carbocysteine | Significant improvement across outcomes |

| Seidita et al. (1984) | RCT | Acute respiratory infections | 3–12 years | Clinical signs reduction | Oral this compound (100 mg × 3/day) | Reduced mucus viscosity significantly |

Mécanisme D'action

Le sobrérol exerce ses effets mucolytiques en brisant les liaisons disulfure des glycoprotéines du mucus, réduisant ainsi la viscosité du mucus. Cette action améliore la clairance mucociliaire, ce qui facilite l’expulsion du mucus des voies respiratoires . En outre, le sobrérol possède des propriétés antioxydantes et peut augmenter la production d’immunoglobuline A sécrétoire (sIgA), qui joue un rôle dans la défense immunitaire .

Composés similaires :

Menthol : Autre monoterpène aux propriétés mucolytiques, le menthol est couramment utilisé dans les traitements respiratoires.

Eucalyptol : Connu pour ses propriétés expectorantes, l’eucalyptol est utilisé dans des applications similaires à celles du sobrérol.

Unicité du sobrérol : La combinaison unique de propriétés mucolytiques et antioxydantes du sobrérol, ainsi que sa capacité à améliorer la clairance mucociliaire, le distinguent des autres composés similaires. Sa longue histoire d’utilisation et son efficacité prouvée dans le traitement des affections respiratoires mettent en évidence son importance .

Comparaison Avec Des Composés Similaires

Carvone: Like sobrerol, carvone is derived from the oxidation of pinene and has similar structural properties.

Menthol: Another monoterpene with mucolytic properties, menthol is commonly used in respiratory treatments.

Eucalyptol: Known for its expectorant properties, eucalyptol is used in similar applications as this compound.

Uniqueness of this compound: this compound’s unique combination of mucolytic and antioxidant properties, along with its ability to enhance mucociliary clearance, sets it apart from other similar compounds. Its long history of use and proven efficacy in treating respiratory conditions further highlight its significance .

Activité Biologique

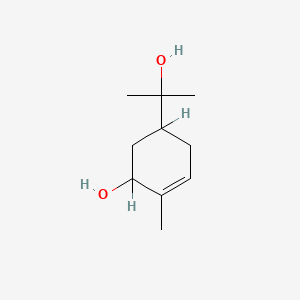

Sobrerol, a monoterpene compound (5-hydroxy-α, α, 4-trimethyl-3-cyclohexene-1-methanol), has been recognized for its biological activities, particularly in the management of respiratory conditions characterized by mucus hypersecretion. This article provides a detailed overview of this compound's biological activity, including its mechanisms, clinical efficacy, and safety profiles based on diverse sources.

This compound exhibits multiple mechanisms that contribute to its therapeutic effects:

- Mucolytic Activity : this compound fluidifies mucus, thereby reducing its viscosity and facilitating mucociliary clearance. This is particularly beneficial in conditions like bronchitis and other respiratory tract infections (RTIs) where mucus accumulation is prevalent .

- Antioxidant Properties : The compound demonstrates significant radical scavenging activity, which may help mitigate oxidative stress associated with inflammatory responses in respiratory diseases .

- Immune Modulation : this compound has been shown to potentially enhance the production of secretory immunoglobulin A (IgA), which plays a crucial role in mucosal immunity .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in various clinical settings. Below is a summary table of key research findings:

Safety Profile

This compound has been on the market for over 50 years and is generally considered safe. Regulatory agencies have recommended limiting treatment duration to three days due to concerns over prolonged use without sufficient evidence of benefit beyond this period . Adverse effects are minimal but may include gastrointestinal disturbances or allergic reactions in sensitive individuals.

Case Studies

Several case studies highlight the effectiveness of this compound in pediatric populations:

- Pediatric Respiratory Infections : A study involving children aged 3-12 years demonstrated that this compound significantly improved clinical signs and reduced mucus viscosity compared to standard treatments like N-Acetylcysteine .

- Secretory Otitis Media : In a controlled trial with children suffering from secretory otitis media, this compound showed a marked improvement in symptoms such as nasal obstruction and earache, indicating its potential utility beyond respiratory conditions .

Propriétés

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDMTHRBGUBUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871701 | |

| Record name | 5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-71-5, 42370-41-2 | |

| Record name | Sobrerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sobrerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.